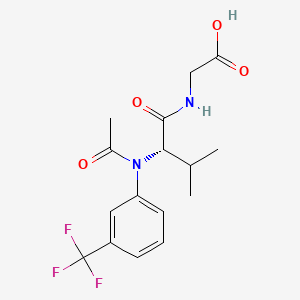
Acetyl trifluoromethylphenyl valylglycine, l-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl trifluoromethylphenyl valylglycine, l- is a synthetic compound primarily used in the cosmetic industry for its skin conditioning properties. It is known for its ability to enhance skin elasticity, firmness, and prevent collagen degradation, making it a popular ingredient in anti-aging products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl trifluoromethylphenyl valylglycine, l- involves the reaction of glycine with acetyl trifluoromethylphenyl valyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of Acetyl trifluoromethylphenyl valylglycine, l- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Quality control measures are implemented to ensure the purity and efficacy of the final product .
化学反応の分析
Types of Reactions
Acetyl trifluoromethylphenyl valylglycine, l- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles like sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Acetyl trifluoromethylphenyl valylglycine, l- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic effects in anti-aging and skin repair treatments.
Industry: Utilized in the formulation of high-performance cosmetic products
作用機序
The mechanism of action of Acetyl trifluoromethylphenyl valylglycine, l- involves its interaction with skin cells to enhance collagen synthesis and prevent its degradation. The compound targets specific molecular pathways involved in collagen production, leading to improved skin elasticity and firmness. It also exhibits antioxidant properties, protecting the skin from oxidative stress and environmental damage .
類似化合物との比較
Similar Compounds
Acetyl hexapeptide-8: Known for its anti-wrinkle properties.
Palmitoyl pentapeptide-4: Used for skin repair and rejuvenation.
Matrixyl 3000: A combination of peptides that promote collagen synthesis
Uniqueness
Acetyl trifluoromethylphenyl valylglycine, l- stands out due to its trifluoromethyl group, which enhances its stability and efficacy in skin conditioning applications. Its unique structure allows for better penetration and interaction with skin cells, making it a highly effective ingredient in anti-aging formulations .
特性
CAS番号 |
947159-33-3 |
|---|---|
分子式 |
C16H19F3N2O4 |
分子量 |
360.33 g/mol |
IUPAC名 |
2-[[(2S)-2-[N-acetyl-3-(trifluoromethyl)anilino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H19F3N2O4/c1-9(2)14(15(25)20-8-13(23)24)21(10(3)22)12-6-4-5-11(7-12)16(17,18)19/h4-7,9,14H,8H2,1-3H3,(H,20,25)(H,23,24)/t14-/m0/s1 |
InChIキー |
JIDBIDDEFPKZDG-AWEZNQCLSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)N(C1=CC=CC(=C1)C(F)(F)F)C(=O)C |
正規SMILES |
CC(C)C(C(=O)NCC(=O)O)N(C1=CC=CC(=C1)C(F)(F)F)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















